![molecular formula C22H20N2O3S B2943331 2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-69-0](/img/structure/B2943331.png)
2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The specific synthesis process for “2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” involves a benzo[b]thiophene-2-carboxamide core with additional functional groups . The specific details of its molecular structure are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives are a class of biologically active compounds that have been the subject of extensive research for their pharmacological properties . They are known to exhibit a variety of biological effects, including:
Organic Semiconductors
Thiophene-based molecules are significant in the development of organic semiconductors . They are used in:
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They help protect materials from degradation due to chemical reactions with their environment, thus extending the life of these materials.
Enzyme Inhibition
Thiophene derivatives have been evaluated for their potential as enzyme inhibitors . For instance:
Antioxidant Potential
The antioxidant properties of thiophene derivatives make them candidates for research in oxidative stress-related conditions . They can neutralize free radicals and may help prevent cellular damage.
Material Science
Thiophene derivatives are utilized in material science for their unique properties . They are involved in:
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins such as trypsin-1 , Prothrombin , and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion, blood clotting, and cell migration, respectively.
Mode of Action
This can lead to changes in the biochemical processes these proteins are involved in .
properties
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWVNXLSDLKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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